Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro[2,3-F][1]benzofuran-3,7-dicarboxylate
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Overview
Description
Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furobenzofuran core with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating cellular responses and signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Diethyl 4-[(4-acetamidophenyl)amino]-3,6-quinolinedicarboxylate
- Diethyl 2-(acetylamino)-2-(4-cyanobenzyl)malonate
Uniqueness
Diethyl 4-[4-(acetylamino)phenyl]-2,6-diaminofuro2,3-Fbenzofuran-3,7-dicarboxylate is unique due to its furobenzofuran core and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23N3O7 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
diethyl 4-(4-acetamidophenyl)-2,6-diaminofuro[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C24H23N3O7/c1-4-31-23(29)17-14-10-15-18(19(22(26)33-15)24(30)32-5-2)16(20(14)34-21(17)25)12-6-8-13(9-7-12)27-11(3)28/h6-10H,4-5,25-26H2,1-3H3,(H,27,28) |
InChI Key |
LOVXZQMBHAJZAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC=C(C=C4)NC(=O)C)N |
Origin of Product |
United States |
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